molecular formula C15H17FN2O3S B4475762 3-Ethyl-5-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole

3-Ethyl-5-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole

Cat. No.: B4475762
M. Wt: 324.4 g/mol
InChI Key: XJCVIFXYLWFFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrrolidine ring, and a fluorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the pyrrolidine ring and the fluorobenzenesulfonyl group. Common synthetic routes include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Pyrrolidine Ring: This step often involves the use of pyrrolidine derivatives and suitable coupling agents to attach the pyrrolidine ring to the oxazole core.

    Addition of the Fluorobenzenesulfonyl Group: This is typically done using sulfonylation reactions with reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethyl-5-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can contribute to the compound’s binding affinity and specificity, while the oxazole ring may enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole
  • 3-Ethyl-5-[1-(4-methylbenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole

Uniqueness

3-Ethyl-5-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole is unique due to the presence of the fluorobenzenesulfonyl group, which can impart distinct electronic and steric properties compared to its analogs. This can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-ethyl-5-[1-(4-fluorophenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c1-2-12-10-15(21-17-12)14-4-3-9-18(14)22(19,20)13-7-5-11(16)6-8-13/h5-8,10,14H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCVIFXYLWFFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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